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Compound of Interest

Compound Name: Stannous laurate

Cat. No.: B078282

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for stannous
laurate (Tin(ll) laurate), a compound of interest in various chemical and pharmaceutical
applications. Due to the limited availability of published, peer-reviewed spectroscopic data for
this specific compound, this guide presents a combination of expected spectroscopic
characteristics based on the known properties of its constituent parts—the stannous (Sn(ll))
cation and the laurate anion—and general principles of organotin spectroscopy. The provided
data tables are illustrative and based on analogous compounds.

Core Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of stannous laurate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of stannous laurate in
solution. Key nuclei for analysis include tH, 13C, and 1°Sn.

Table 1: Predicted *H NMR Spectroscopic Data for Stannous Laurate in CDCIs
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Chemical Shift . . .
Multiplicity Integration Assignment Notes

(3) ppm
The coordination
to tin is expected

) 0-CH:z (adjacent to cause a
~22-24 Triplet 4H ] )
to COO) downfield shift

compared to
lauric acid.

~1.6-1.7 Multiplet 4H B-CH2

~1.2-1.4 Broad Singlet 32H -(CH2)s-

~0.8-0.9 Triplet 6H Terminal CHs

Table 2: Predicted 13C NMR Spectroscopic Data for Stannous Laurate in CDCls

Chemical Shift (6) ppm

Assignment

Notes

The chemical shift is sensitive

to the coordination

~175 - 180 C=0 (carboxylate) ]
environment of the carboxylate
group.
~34 - 36 a-CH:z
A series of peaks is expected
~29 - 32 -(CH2)s- o _
in this region.
~25 B-CH:
~22.7 CH:z adjacent to terminal CHs
~14.1 Terminal CHs

Table 3: Predicted 12°Sn NMR Spectroscopic Data for Stannous Laurate
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Chemical Shift (6) ppm Notes

+100 to -400 Sn(ll)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in stannous laurate,

particularly the coordination of the carboxylate group to the tin atom.

Table 4: Characteristic IR Absorption Bands for Stannous Laurate
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Wavenumber ] .
Intensity Assignment Notes
(cm™)
) Characteristic of the
Asymmetric C-H )
2955 - 2920 Strong long alkyl chain of the
stretch (CHs and CHz) _
laurate moiety.
. Characteristic of the
Symmetric C-H )
2850 - 2840 Strong long alkyl chain of the
stretch (CHs and CHz) )
laurate moiety.
The position of this
band is indicative of
the coordination mode
of the carboxylate. A
] large separation
Asymmetric COO~
1580 - 1540 Strong between the
stretch )
asymmetric and
symmetric stretches
can suggest a
bidentate or bridging
coordination.
) Symmetric COO~
1470 - 1420 Medium
stretch
The presence of this
] band confirms the
~500 - 400 Weak-Medium Sn-O stretch

formation of the tin-

carboxylate bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of stannous laurate. The presence of multiple tin isotopes results in a characteristic isotopic

pattern for tin-containing fragments.

Table 5: Predicted Mass Spectrometry Fragmentation Data for Stannous Laurate
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m/z (for *2°Sn) Proposed Fragment Notes

Molecular ion peak (may be of
518 (SN(CaaH2302)2]* low abundance). The full
12M12302)2
isotopic cluster for tin should

be observed.

Loss of one laurate radical.
319 [SN(C1aHa302)]* This is often a prominent peak
Nn(C12H2302
in the spectra of metal

carboxylates.

Lauric acid or laurate anion,
199 [C12H2302]~ or [C12H2402]* depending on the ionization
mode.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of stannous laurate.

NMR Spectroscopy

e Sample Preparation:

o Dissolve approximately 10-20 mg of stannous laurate in 0.6-0.7 mL of deuterated
chloroform (CDCls).

o If the sample does not fully dissolve, other deuterated solvents such as de-DMSO or ds-
toluene may be tested.

o Add a small amount of tetramethylsilane (TMS) as an internal standard for *H and 13C
NMR (& = 0.00 ppm). For 11°Sn NMR, an external standard of tetramethyltin (SnMea4) can

be used.
o Transfer the solution to a 5 mm NMR tube.
e 'H NMR Acquisition:

o Use a 400 MHz or higher field NMR spectrometer.
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o Acquire the spectrum at room temperature.

o Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and 16-64 scans.

e 13C NMR Acquisition:
o Use the same sample and spectrometer.
o Acquire a proton-decoupled spectrum.

o Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-
noise.

e 11950 NMR Acquisition:
o Use a spectrometer equipped with a broadband probe.
o Acquire a proton-decoupled spectrum.

o Typical parameters: spectral width of 1000-2000 ppm, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to obtain a good signal-to-noise ratio, which can be
significant due to the lower receptivity of the 11°Sn nucleus.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of solid stannous laurate powder directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

o Collect a background spectrum of the clean, empty ATR crystal.
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o Collect the sample spectrum from 4000 to 400 cm™1,
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

o The final spectrum should be presented in terms of absorbance or transmittance.

Mass Spectrometry

e Sample Preparation:

o Dissolve a small amount of stannous laurate in a suitable solvent such as methanol,
acetonitrile, or a mixture with a small amount of formic acid to promote ionization.

o The concentration should be in the low pg/mL to ng/mL range.
» Data Acquisition (Electrospray lonization - ESI):

o Use an ESI mass spectrometer, which is a soft ionization technique suitable for analyzing
metal complexes.

o Infuse the sample solution directly into the ion source at a flow rate of 5-10 pL/min.

o Acquire spectra in both positive and negative ion modes to obtain comprehensive
fragmentation information.

o Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300
°C.

o Acquire full scan mass spectra over a range of m/z 100-1000.

o For structural elucidation, perform tandem MS (MS/MS) on the major ions to observe their

fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of stannous laurate.
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Caption: Workflow for the spectroscopic characterization of stannous laurate.

 To cite this document: BenchChem. [Spectroscopic Characterization of Stannous Laurate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b078282#spectroscopic-data-nmr-ir-ms-of-stannous-
laurate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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